molecular formula C18H25N5O4S B2704051 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 2034343-08-1

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2704051
CAS RN: 2034343-08-1
M. Wt: 407.49
InChI Key: JAYHWGMDUVREDI-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MRT68921, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Antimicrobial and Antifungal Agents

Several studies have demonstrated the synthesis of 1,2,4-triazole derivatives containing morpholine moiety, showing good to moderate antimicrobial activity against various microorganisms. For instance, the design and synthesis of new 1,2,4-triazole derivatives have been explored for their antimicrobial properties, indicating the potential of these compounds as antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012). Furthermore, novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines have shown significant antimicrobial activities, suggesting their potential as antifungal agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiproliferative Agents

Compounds containing morpholino and triazinyl groups have been designed, synthesized, and evaluated for their antiproliferative activities against various cancer cell lines. The antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro revealed that some compounds exhibited potent activities, indicating their potential as antiproliferative agents and highlighting the significance of the benzamide fragment in drug design (Wang, Xu, Xin, Lu, & Zhang, 2015).

Corrosion Inhibition

Benzimidazole derivatives, including those with morpholino substituents, have been investigated for their corrosion inhibitory effects on steel in acidic environments. Electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives demonstrated significant inhibition efficiency, suggesting their application in protecting materials from corrosion (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Sensitizers for Solar Cells

Carboxylated cyanine dyes, incorporating morpholine and triazinyl groups, have been prepared to improve the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization with near-IR absorbing cyanine dye showed promise in enhancing the photoelectrical properties of these solar cells, underscoring the potential of such compounds in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S/c1-14(2)17(13-23-19-7-8-20-23)21-18(24)15-3-5-16(6-4-15)28(25,26)22-9-11-27-12-10-22/h3-8,14,17H,9-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYHWGMDUVREDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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